![molecular formula C14H13N3O5 B2643382 (7,8-二甲氧基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)乙酸 CAS No. 1326864-64-5](/img/structure/B2643382.png)

(7,8-二甲氧基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

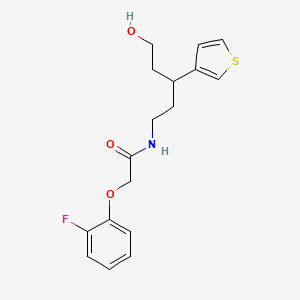

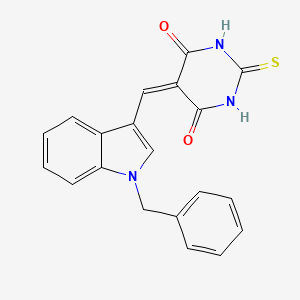

This compound belongs to the class of organic compounds known as indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . For instance, pyrazolines were synthesized according to the published procedures in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimido[5,4-b]indole scaffold with dimethoxy groups at positions 7 and 8, a 4-oxo group, and an acetic acid group . The molecular formula is C16H15N3O5 .Chemical Reactions Analysis

Indoles are frequently used in the synthesis of various organic compounds . They are often involved in multicomponent reactions for the synthesis of various heterocyclic compounds .科学研究应用

反应和合成过程化合物“(7,8-二甲氧基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)乙酸”及其衍生物参与各种化学反应和合成过程。例如,一些结构相似的 4,6-二甲氧基吲哚在乙腈中与硝酸反应生成硝基吲哚,或经历氧化二聚反应,具体取决于吸电子基团和其他结构细节的存在 (Keawin、Rajviroongit 和 Black,2005 年)。此外,在酸存在下涉及 3-取代-4,6-二甲氧基吲哚和酮的某些反应会导致吡咯并[a]吲哚的形成,展示了该化合物在酸性条件下的反应性 (Wood、Black 和 Kumar,2010 年)。

晶体结构和超分子组装该化合物,特别是其相关的衍生物,如 4,6-二甲氧基嘧啶-2-胺和 2-(1H-吲哚-3-基)乙酸,显示出有趣的晶体堆积模式。在一项研究中,这些化合物展示了环状氢键基序以及超分子链和梯子的形成,表明该化合物在形成结构化分子组装方面的潜力 (Ebenezer 和 Muthiah,2010 年)。

物理化学性质和结合亲和力计算机模拟研究揭示了该化合物的物理化学性质及其与生物靶标的相互作用。例如,对 2,4-二甲氧基-四氢嘧啶并[4,5-b]喹啉-6(7H)-酮(一类相关化合物)的研究突出了它们在 SARS-CoV-2 主要蛋白酶中的结合亲和力,让人们得以一窥这些分子的潜在生物学相关性 (Patel 等人,2022 年)。

作用机制

属性

IUPAC Name |

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-21-9-3-7-8(4-10(9)22-2)16-13-12(7)15-6-17(14(13)20)5-11(18)19/h3-4,6,16H,5H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPQLUXVAQRUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide](/img/structure/B2643300.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2643304.png)

![2-[6-(2,3-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2643307.png)

![3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2643308.png)

![3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2643314.png)

![4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2643319.png)